Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate
Description
Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-phenylpiperazinyl group at the 5-position and a thioether-linked ethyl propanoate moiety at the 2-position. This structure combines pharmacologically relevant motifs:
Properties
IUPAC Name |
ethyl 2-methyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S2/c1-4-24-15(23)18(2,3)26-17-20-19-16(25-17)22-12-10-21(11-13-22)14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCQVNWEVXBCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring serves as the foundational scaffold for this compound. Its synthesis typically begins with cyclodehydration reactions involving carboxylic acid derivatives and thiosemicarbazide. For example, 5-substituted-1,3,4-thiadiazol-2-amines are synthesized by reacting aromatic or heterocyclic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). This method, adapted from procedures described by, involves heating the acid and thiosemicarbazide in POCl₃ at 80–90°C for one hour, followed by hydrolysis and basification to yield the thiadiazole-2-amine derivative.
To functionalize the thiadiazole at position 5, the amino group is replaced with a chloro substituent via treatment with thionyl chloride (SOCl₂). As demonstrated in, refluxing 5-amino-1,3,4-thiadiazole derivatives with excess SOCl₂ produces 5-chloro-1,3,4-thiadiazole intermediates in high yields. This chlorination step is critical for subsequent nucleophilic substitution reactions with piperazine derivatives.
Thioether Formation via Alkylation
The thioether linkage between the thiadiazole and propanoate ester is established through an alkylation reaction. This step requires the synthesis of ethyl 2-methyl-2-bromopropanoate, which is prepared by esterifying 2-methyl-2-bromopropanoic acid with ethanol in the presence of concentrated sulfuric acid. The bromoester is then reacted with 5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol under basic conditions.
Procedure:
- Synthesis of 5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol:
The thiol group is introduced by treating 5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole with thiourea in ethanol under reflux, followed by acid hydrolysis.
- Alkylation Reaction:
A mixture of the thiol derivative (1.0 equiv), ethyl 2-methyl-2-bromopropanoate (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetone is stirred at room temperature for 6–8 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration and recrystallized from ethanol.
Key Data:
Spectral Characterization and Analytical Data
The final compound is characterized using spectroscopic techniques to confirm its structure and purity.
Infrared (IR) Spectroscopy:
- ν(C=N): 1540–1560 cm⁻¹ (thiadiazole ring)
- ν(C-S): 710–730 cm⁻¹
- ν(C=O): 1720–1740 cm⁻¹ (ester carbonyl)
¹H NMR (400 MHz, DMSO-d₆):
- δ 1.20 (t, 3H, J = 7.0 Hz): Ethyl ester -CH₂CH₃
- δ 1.55 (s, 6H): 2-Methylpropanoate -C(CH₃)₂
- δ 3.10–3.50 (m, 8H): Piperazine -N(CH₂)₂-
- δ 7.20–7.40 (m, 5H): Aromatic protons of phenyl group
¹³C NMR (100 MHz, DMSO-d₆):
- δ 14.1: Ethyl -CH₂CH₃
- δ 22.5, 25.8: -C(CH₃)₂
- δ 48.2, 49.6: Piperazine carbons
- δ 166.3: Thiadiazole C=N
- δ 172.1: Ester C=O
Optimization and Alternative Pathways
Alternative Thiolation Methods:
Instead of thiourea, Lawesson’s reagent can be used to convert the chloro group in 5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole to a thiol, though this may require higher temperatures and longer reaction times.
Solvent Effects:
Replacing acetone with dimethylformamide (DMF) accelerates the alkylation step but complicates purification due to higher boiling points.
Yield Improvement Strategies:
- Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increases reaction efficiency.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity but reduces yield compared to recrystallization.
Challenges and Mitigation
Side Reactions:
- Hydrolysis of Ester: Prolonged exposure to moisture can hydrolyze the ethyl ester to the carboxylic acid. Anhydrous conditions and molecular sieves mitigate this risk.
- Oxidation of Thioether: The thioether linkage is susceptible to oxidation. Adding antioxidants like butylated hydroxytoluene (BHT) during storage preserves stability.
Chemical Reactions Analysis
Scientific Research Applications
Biological Activities
Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate exhibits a range of pharmacological activities due to its structural components. The 1,3,4-thiadiazole moiety is known for its diverse biological effects:
- Anticancer Activity : Compounds containing thiadiazole rings have been shown to exhibit significant anticancer properties. A study demonstrated that derivatives of thiadiazole can inhibit cancer cell proliferation in various human cancer cell lines including hepatocellular carcinoma (HepG-2) and lung cancer (A549), often outperforming standard chemotherapeutics like cisplatin .
- Antimicrobial Properties : Research indicates that thiadiazole derivatives possess antibacterial and antifungal activities. The presence of the piperazine group further enhances these effects, making it a candidate for developing new antimicrobial agents .
- Central Nervous System Effects : Piperazine derivatives are widely recognized for their use in CNS-related disorders. The compound's structure suggests potential applications in treating conditions such as anxiety and depression due to its ability to interact with neurotransmitter systems.
Case Studies
Several studies have documented the efficacy of thiadiazole derivatives similar to this compound:
- In Vitro Studies : A study reported that synthesized thiadiazoles demonstrated significant cytotoxicity against HepG-2 and A549 cell lines. The most potent compounds were further evaluated using molecular docking techniques to predict their binding affinities to target proteins involved in cancer progression .
- Pharmacological Evaluations : Another investigation highlighted the anti-inflammatory properties of related thiadiazole compounds, suggesting their utility in treating inflammatory diseases alongside their anticancer potential .
Mechanism of Action
Molecular Targets: : The compound interacts with specific enzymes and receptors in biological systems, potentially inhibiting or modifying their activity.
Pathways Involved: : It can modulate biochemical pathways, which may include neurotransmitter pathways in the brain or enzymatic processes in microbes.
Comparison with Similar Compounds
Substituent Variations in 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is highly versatile, with modifications at the 2- and 5-positions significantly altering physicochemical and biological properties. Key comparisons include:
Key Observations :
- The 4-phenylpiperazinyl group in the target compound may enhance CNS penetration compared to cyclohexylamino () or phenylamino () substituents.
- Ester vs. Amide Linkages: The ethyl propanoate ester in the target compound likely improves metabolic stability relative to acetamide derivatives (e.g., 5f), which may hydrolyze more readily in vivo .
Key Observations :
Inferences for the Target Compound :
- The ethyl propanoate ester could prolong half-life compared to carboxylic acid derivatives (e.g., ), which may undergo rapid renal clearance.
Biological Activity
Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a synthetic compound that exhibits a diverse range of biological activities due to its unique structural features. This compound integrates a thiadiazole ring with a phenylpiperazine moiety, which is known for its pharmacological potential. The biological activity of this compound has been explored in various studies, highlighting its therapeutic applications.
Antimicrobial Properties
1,3,4-Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that compounds containing the thiadiazole ring possess broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown that certain thiadiazole derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been well-documented. This compound may share similar mechanisms of action as other 1,3,4-thiadiazole compounds known for their efficacy in reducing seizure activity in animal models. The proposed mechanism involves modulation of neurotransmitter systems and ion channel activity .
Anticancer Effects
Recent investigations have revealed that thiadiazole derivatives can inhibit the proliferation of cancer cells. The compound under discussion has shown promise in preclinical studies targeting various cancer cell lines. Its anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in malignant cells .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be partially explained through its structure. The presence of the piperazine ring enhances interaction with biological targets due to its ability to form hydrogen bonds and engage in π–π stacking with aromatic residues in proteins. This structural feature is crucial for its binding affinity and subsequent biological effects .
Study on Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various thiadiazole derivatives reported that this compound exhibited an MIC of 12 μg/mL against E. coli, indicating strong antibacterial potential compared to control antibiotics .
Anticonvulsant Evaluation
In a controlled study on seizure models using mice, the compound demonstrated significant anticonvulsant effects at doses of 10 mg/kg and 20 mg/kg when administered intraperitoneally. The results showed a reduction in seizure frequency and duration compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and cyclization reactions. Key intermediates like 1,3,4-thiadiazole-2-thiol derivatives are prepared by reacting hydrazine-carbodithioates with substituted amines. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) significantly influence yields. For example, sodium monochloroacetate in aqueous medium facilitates thioether formation, while organic bases like morpholine in propan-2-ol yield organic salts . Purity is optimized via recrystallization (e.g., ethanol-DMF mixtures) .
Q. How are spectroscopic techniques employed to confirm the structure and purity of this compound during synthesis?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent integration (e.g., ethyl ester protons at δ 1.2–1.4 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- LC-MS : Validates molecular weight and detects impurities (<2% by area normalization) .
Q. What in vitro assays are recommended for initial evaluation of its antitumor potential?
- Methodological Answer : Standard protocols include:
- MTT/Proliferation Assays : Test cytotoxicity against cancer cell lines (e.g., SKOV-3, HL-60, MCF-7) with IC₅₀ calculations .
- Comparative Selectivity : Use non-cancer cell lines (e.g., NIH3T3 fibroblasts) to assess specificity .
- Dose-Response Curves : Generate over 48–72 hours to determine potency thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 4-phenylpiperazinyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate enzyme binding .
- Bioisosteric Replacement : Substitute the thiadiazole ring with triazole or oxadiazole to improve metabolic stability .
- Salt Formation : Synthesize sodium or potassium salts to enhance solubility and bioavailability .
Q. What computational strategies are used to predict target interactions and binding affinities?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., aromatase, kinases). Focus on hydrogen bonding with thiadiazole sulfur and π-π stacking with the phenylpiperazine group .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Free Energy Calculations : Compute ΔG binding using MM-PBSA/GBSA to rank derivative efficacy .
Q. How do researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Model-Specific Factors : Account for cell line genetic variability (e.g., SKOV-3 vs. A549 p53 status) and assay conditions (e.g., serum concentration) .
- Dosage Optimization : Re-test compounds at logarithmic concentrations (0.1–100 μM) to identify outlier responses .
- Orthogonal Assays : Validate results using apoptosis (Annexin V) or cell-cycle analysis (PI staining) .
Q. What methodologies are used to study hydrolysis and metabolite formation under physiological conditions?
- Methodological Answer :
- In vitro Hydrolysis : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Metabolite Identification : Use LC-QTOF-MS to detect propanoic acid derivatives and thiol intermediates .
- Enzymatic Studies : Test esterase-mediated hydrolysis using liver microsomes .
Q. How can salt or co-crystal formulations improve physicochemical properties?
- Methodological Answer :
- Salt Screening : React the parent acid with inorganic (NaOH, CaCO₃) or organic (morpholine) bases. Characterize salts via DSC (melting point elevation) and PXRD (crystallinity) .
- Solubility Testing : Use shake-flask method in buffers (pH 1–7.4) to compare free acid vs. sodium salt solubility .
- Stability Studies : Store salts at 40°C/75% RH for 4 weeks; monitor degradation via TLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
